molecular formula C7H14O2 B3381873 1-tert-Butoxypropan-2-one CAS No. 28047-99-6

1-tert-Butoxypropan-2-one

Cat. No.: B3381873
CAS No.: 28047-99-6
M. Wt: 130.18 g/mol
InChI Key: KKJVWCBWUAYCRX-UHFFFAOYSA-N
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Description

1-tert-Butoxypropan-2-one is an organic compound with the molecular formula C7H14O2. It is a colorless, combustible liquid with a characteristic odor similar to eucalyptus. This compound is used in various chemical reactions and industrial applications due to its unique properties.

Biochemical Analysis

Cellular Effects

The specific cellular effects of 1-tert-Butoxypropan-2-one are not well-documented. It has been suggested that it may induce genotoxic effects and may cause cancer

Dosage Effects in Animal Models

In animal models, this compound was tested for carcinogenicity by inhalation in mice and rats . A dose-related increase in the combined incidences of liver tumors (hepatocellular adenomas and carcinomas), including hepatoblastomas, was observed in both male and female mice .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-tert-Butoxypropan-2-one can be synthesized through the reaction of acetone with tert-butyl hydroperoxide. This reaction typically occurs under controlled conditions to ensure the desired product is obtained .

Industrial Production Methods: In industrial settings, this compound is often produced by reacting isobutylene with excess propylene glycol in the presence of a solid-resin etherification catalyst. The product is then distilled to achieve a high purity level.

Chemical Reactions Analysis

Types of Reactions: 1-tert-Butoxypropan-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: It can be reduced to form alcohols or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions where the tert-butoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like halides or amines can be used under appropriate conditions.

Major Products Formed:

    Oxidation: Various carbonyl compounds.

    Reduction: Alcohols.

    Substitution: Substituted ethers or amines.

Comparison with Similar Compounds

    2-Butoxyethanol: Another glycol ether with similar properties but different applications.

    1-tert-Butoxypropan-2-ol: A related compound with similar chemical structure but different reactivity and applications.

Uniqueness: 1-tert-Butoxypropan-2-one is unique due to its specific reactivity as a tert-butoxycarbonylation reagent and its applications in enhancing biodiesel properties and enantioselective synthesis.

Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxy]propan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c1-6(8)5-9-7(2,3)4/h5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKJVWCBWUAYCRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)COC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70509631
Record name 1-tert-Butoxypropan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70509631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28047-99-6
Record name 1-tert-Butoxypropan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70509631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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